molecular formula C17H14N2OS B2653836 N-(4-(2-phenylthiazol-4-yl)phenyl)acetamide CAS No. 75129-17-8

N-(4-(2-phenylthiazol-4-yl)phenyl)acetamide

Cat. No. B2653836
CAS RN: 75129-17-8
M. Wt: 294.37
InChI Key: BXBPRDXMFHNKQX-UHFFFAOYSA-N
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Description

“N-(4-(2-phenylthiazol-4-yl)phenyl)acetamide” is a chemical compound with the molecular formula C17H14N2OS . It is a derivative of acetamide, which is a functional group characterized by a carbonyl group (C=O) linked to nitrogen .


Synthesis Analysis

The synthesis of N-(4-(2-phenylthiazol-4-yl)phenyl)acetamide and its derivatives has been reported in the literature . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The molecular structure of N-(4-(2-phenylthiazol-4-yl)phenyl)acetamide can be analyzed using spectroanalytical data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy . These techniques provide information about the types of atoms in the molecule and their connectivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of N-(4-(2-phenylthiazol-4-yl)phenyl)acetamide include its molecular weight, melting point, boiling point, density, and solubility . These properties can be determined using various analytical techniques.

Scientific Research Applications

Anticancer Activity

N-(4-(2-phenylthiazol-4-yl)phenyl)acetamide and its derivatives have shown potential in anticancer research. For instance, certain derivatives were evaluated for their antitumor activities against human lung adenocarcinoma cells and mouse embryoblast cell lines, demonstrating selective cytotoxicity and inducing apoptosis (Evren et al., 2019). Additionally, other derivatives exhibited considerable anticancer activity against various cancer cell lines, underscoring their potential as therapeutic agents in oncology (Yurttaş et al., 2015).

Antibacterial and Antifungal Properties

The compound and its derivatives have been explored for their antimicrobial properties. Studies revealed significant antibacterial and antifungal activities, with some compounds exhibiting high efficacy against specific bacterial and fungal strains (Saravanan et al., 2010). This suggests potential applications in treating infectious diseases.

Beta-Adrenergic Receptor Agonism

Certain derivatives of N-(4-(2-phenylthiazol-4-yl)phenyl)acetamide have been studied for their activity as beta-adrenergic receptor agonists. This research holds significance in developing treatments for obesity and type 2 diabetes, as some derivatives showed potent agonistic activity with selectivity over other adrenergic receptors (Maruyama et al., 2012).

Real-Time Cell Analysis in Antiproliferative Studies

The derivatives were also used in real-time cell analysis to evaluate their antiproliferative activity. This method provided insights into the efficacy of these compounds in inhibiting the growth of cancer cells (Özkay et al., 2016).

Local Anesthetic Activities

Research has explored the potential of 2-aminothiazole/thiadiazole analogues of N-(4-(2-phenylthiazol-4-yl)phenyl)acetamide for local anesthetic applications. This study expands the scope of the compound's medical use, highlighting its versatility in various therapeutic areas (Badiger et al., 2012).

Future Directions

The future directions for research on N-(4-(2-phenylthiazol-4-yl)phenyl)acetamide could involve further exploration of its biological activities and potential therapeutic applications. This could include studies on its antimicrobial and anticancer activities, as well as its potential use in the treatment of other diseases .

properties

IUPAC Name

N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c1-12(20)18-15-9-7-13(8-10-15)16-11-21-17(19-16)14-5-3-2-4-6-14/h2-11H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBPRDXMFHNKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-phenylthiazol-4-yl)phenyl)acetamide

Citations

For This Compound
1
Citations
Y Özkay, L Yurttaş, M Dikmen, S Engür - Medicinal Chemistry Research, 2016 - Springer
A series of new 2-[(5-substituted-1H-benzimidazol-2-yl)thio]-N-[4-[2-phenylthiazol-4-yl]phenyl]acetamide derivatives (4a–p) were synthesized according to the reported literature, and …
Number of citations: 12 link.springer.com

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